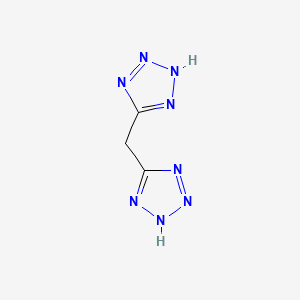

5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole

CAS No.: 26670-19-9

Cat. No.: VC18743790

Molecular Formula: C3H4N8

Molecular Weight: 152.12 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 26670-19-9 |

|---|---|

| Molecular Formula | C3H4N8 |

| Molecular Weight | 152.12 g/mol |

| IUPAC Name | 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole |

| Standard InChI | InChI=1S/C3H4N8/c1(2-4-8-9-5-2)3-6-10-11-7-3/h1H2,(H,4,5,8,9)(H,6,7,10,11) |

| Standard InChI Key | ZPPDPNQDTZPAER-UHFFFAOYSA-N |

| Canonical SMILES | C(C1=NNN=N1)C2=NNN=N2 |

Introduction

Structural Characteristics and Nomenclature

Molecular Architecture

5-(2H-Tetrazol-5-ylmethyl)-2H-tetrazole consists of two tetrazole rings connected via a methylene bridge. Each tetrazole ring is a five-membered aromatic heterocycle containing four nitrogen atoms and one carbon atom. The compound exists in two tautomeric forms (1H- and 2H-tetrazole), with the 2H-tautomer being more stable due to delocalization of the lone pair on the nitrogen atom adjacent to the methylene group . The molecular structure is characterized by:

-

Planarity: The tetrazole rings adopt a planar conformation, facilitating π-π stacking interactions in crystalline phases.

-

Hydrogen bonding: The N–H groups participate in intermolecular hydrogen bonds, contributing to its high melting point and stability .

Crystallographic Data

X-ray diffraction studies reveal a monoclinic crystal system with space group . Key parameters include:

Synthesis Methodologies

Cycloaddition Reactions

The primary route for synthesizing 5-(2H-tetrazol-5-ylmethyl)-2H-tetrazole involves a [3+2]-cycloaddition between nitriles and azides. For example:

-

Microwave-assisted synthesis: Using ZnBr or acetic acid (AcOH) as catalysts, nitriles react with sodium azide under microwave irradiation (80–160°C, 10–40 minutes) to yield the product in 63–99% efficiency .

-

Scandium triflate-catalyzed synthesis: In i-PrOH/water mixtures, scandium triflate promotes the reaction at 160°C for 1 hour, achieving up to 100% yield for electron-deficient nitriles .

Representative Procedure (Scheme 4a ):

-

Reactants: 4-Nitrobenzonitrile, sodium azide.

-

Conditions: ZnBr (0.2 equiv), DMF solvent, microwave irradiation at 130°C for 2 hours.

-

Yield: 82%.

Heterogeneous Catalysis

Recent advances emphasize eco-friendly protocols:

-

Pd/Co nanoparticles on carbon nanotubes: These catalysts enable reactions at 80°C in 10 minutes with 90–99% yields, offering superior recyclability .

-

Cu(II) Schiff base complexes: Water-soluble catalysts facilitate room-temperature syntheses, achieving 98% yields via a three-component reaction involving aldehydes, hydroxylamine, and sodium azide .

Physicochemical Properties

Thermal Stability

The compound exhibits exceptional thermal resilience:

Spectroscopic Data

Table 1: Key Physicochemical Parameters

| Property | Value |

|---|---|

| Molecular Weight | 152.117 g/mol |

| Density | 1.793 g/cm³ |

| Vapor Pressure (25°C) | |

| PSA (Polar Surface Area) | 108.92 Ų |

Applications in Pharmaceutical Chemistry

Bioisosteric Replacement

5-(2H-Tetrazol-5-ylmethyl)-2H-tetrazole serves as a carboxylic acid bioisostere in drug design, offering:

-

Enhanced metabolic stability: Resistant to esterase-mediated hydrolysis compared to carboxylates .

-

Improved receptor binding: The tetrazole ring’s nitrogen atoms act as hydrogen bond acceptors, potentially enhancing interactions with target proteins .

Antimicrobial Activity

Derivatives such as 5-(4-nitrophenyl)-1H-tetrazole demonstrate:

-

Antibacterial effects: Inhibition of Bacillus cereus and Escherichia coli at MIC values of .

-

Antifungal activity: Activity against Aspergillus flavus with IC values of .

Recent Advances and Future Directions

Catalytic Innovations

-

Bismuth chloride catalysts: Enable solvent-free syntheses with 99% yields, reducing environmental impact .

-

Flow chemistry approaches: Continuous-flow reactors enhance scalability for industrial applications .

Energetic Materials

The compound’s high nitrogen content () and enthalpy of formation () make it a candidate for:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume